3-Bromo-5-piperidinophenol
Overview
Description
3-Bromo-5-piperidinophenol: is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . It is known for its unique structure, which includes a bromine atom, a piperidine ring, and a phenol group. This compound has drawn significant attention in the scientific community due to its promising applications in various fields ranging from biological research to industrial applications.
Mechanism of Action
Target of Action
Boron-based compounds like this are often used in suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . The targets in such reactions are typically carbon atoms in organic molecules .
Mode of Action
In the context of suzuki–miyaura coupling, boron-based compounds generally participate in transmetalation, a process where groups are transferred from boron to palladium .
Biochemical Pathways
Boron-based compounds are known to be involved in various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that boronic esters, a class of compounds to which 3-bromo-5-piperidinophenol may belong, are generally stable, easy to purify, and often commercially available . These properties could potentially impact the bioavailability of this compound.
Result of Action
A compound with a similar structure, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to protect skin cells against oxidative damage via the nrf2/ho-1 pathway .
Action Environment
It’s worth noting that the success of suzuki–miyaura coupling, a reaction in which boron-based compounds are often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-piperidinophenol typically involves the bromination of 5-piperidinophenol. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the phenol ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated systems and reactors can also enhance the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-piperidinophenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of azides, thiols, or other substituted phenols.
Scientific Research Applications
Chemistry: 3-Bromo-5-piperidinophenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of brominated phenols on biological systems. It can be used in assays to investigate enzyme inhibition and receptor binding.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes.
Comparison with Similar Compounds
3-Bromo-5-iodopyridin-2-amine: Similar in structure but contains an iodine atom instead of a piperidine ring.
3-Bromo-5-hydroxy-1-benzylpiperidine: Similar in structure but contains a benzyl group instead of a phenol group.
Uniqueness: 3-Bromo-5-piperidinophenol is unique due to its combination of a bromine atom, a piperidine ring, and a phenol group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-bromo-5-piperidin-1-ylphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-6-10(8-11(14)7-9)13-4-2-1-3-5-13/h6-8,14H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFJFRXMPQPFSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC(=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295634 | |
Record name | Phenol, 3-bromo-5-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801295634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820640-16-1 | |
Record name | Phenol, 3-bromo-5-(1-piperidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820640-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3-bromo-5-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801295634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.